molecular formula C9H8N2O3 B8564925 Methyl 5-cyano-3-methoxypicolinate

Methyl 5-cyano-3-methoxypicolinate

Cat. No.: B8564925
M. Wt: 192.17 g/mol
InChI Key: SQAGMXPHGOIJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-3-methoxypicolinate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-cyano-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-7-3-6(4-10)5-11-8(7)9(12)14-2/h3,5H,1-2H3

InChI Key

SQAGMXPHGOIJMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 350-mL resealable vessel, Pd2dba3 (1.487 g, 1.623 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (1.444 g, 3.52 mmol), dicyanozinc (3.18 g, 27.1 mmol), and methyl 5-chloro-3-methoxypicolinate (step 1, 5.455 g, 27.1 mmol) were taken up in DMF (80 mL). The reaction mixture was purged with Argon and subsequently heated to 120° C. for 2 h. Upon cooling, the reaction mixture was concentrated under reduced pressure. The residue was filtered through Celite, and the filter cake was rinsed with 1% MeOH/DCM. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography (33%-40% EtOAc/hexane) to afford the title compound as a white solid (4.51 g, 23.5 mmol, 87%)., MS m/z=193 [M+H]+. Calculated for C9H8N2O3: 192. 1H NMR in CDCl3 δ: 8.51 (d, 1H, J=1.6), 7.55 (d, 1H, J=1.6), 4.00 (s, 3H), 3.97 (s, 3H).
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
dicyanozinc
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
5.455 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.487 g
Type
catalyst
Reaction Step One
Yield
87%

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